cis-Diaminodichloroplatinum
Übersicht
Beschreibung
Cisplatin, also known as cis-Diamminedichloroplatinum(II) (CDDP), is a platinum-based chemotherapy drug used to treat various types of cancers, including sarcomas, some carcinomas (e.g. small cell lung cancer, and ovarian cancer), lymphomas, and germ cell tumors . It was the first member of its class, which now also includes carboplatin and oxaliplatin .
Synthesis Analysis
The synthesis of Cisplatin involves a number of Pt(II) complexes. In one experiment, the synthesis of both Cisplatin and Transplatin was achieved . The synthesis of Cisplatin is described in a scheme involving Ag2SO and K2SO4 .
Molecular Structure Analysis
Cisplatin is a square planar compound consisting of a central platinum atom . Scattering calculations of electron collisions with Cisplatin between 0.5 eV and 6 eV, and the corresponding isolated Pt atom from 0.1 eV to 10 eV, found evidence of resonances in e − –CDDP scattering, using an ab initio description of the target .
Chemical Reactions Analysis
Cisplatin forms cytotoxic adducts with the DNA dinucleotide d(pGpG), inducing intrastrand cross-links . It also interacts with other molecules where they do not belong, which in turn inhibits their correct utilization by base pairing and causes a miscoding of DNA .
Physical And Chemical Properties Analysis
Cisplatin has a molecular formula of Cl2H6N2Pt and a molar mass of 300.05. It appears as an orange-yellow to dark yellow solid or powder. It is slightly soluble in water and dimethylformamide. It can be gradually converted into trans and hydrolysis in aqueous solution .
Wissenschaftliche Forschungsanwendungen
Cisplatin is primarily used as a chemotherapy drug in treating various forms of cancer, including adenocarcinoma of the upper gastrointestinal tract, although its effectiveness in this area is limited (Kantarjian, Ajani, & Karlin, 1985).
The drug is known to have severe side effects like neurotoxicity, nephrotoxicity, and toxicity to the intestinal tract. It is particularly notable for its impact on cochlear and vestibular functions, leading to hearing loss (Cunha & Felipe, 2017).
Cisplatin resistance in human lung cancer cells is associated with AKT1 overexpression and gene amplification, indicating a role of the mammalian target of rapamycin (mTOR) signaling pathway in acquiring drug resistance (Liu et al., 2007).
Derivatives of cisplatin with the 1,2-diaminocyclohexane (DACH) carrier ligand are considered to offer advantages over cisplatin in terms of bioavailability, activity, and decreased renal toxicity (Wyrick & Chaney, 1988).
The drug's mode of action is linked to its ability to crosslink with the purine bases on DNA, causing DNA damage and inducing apoptosis in cancer cells. However, it also leads to drug resistance and numerous undesirable side effects, prompting research into combination therapies and alternative platinum-containing drugs (Dasari & Tchounwou, 2014).
In squamous cell carcinoma, cisplatin activates survival signal pathways in addition to apoptosis signals, suggesting a role for these pathways in the development of drug resistance (Aoki, Ogawa, Ito, & Nakashima, 2004).
Its resistance in lung cancer cells may also involve endoplasmic reticulum (ER) stress tolerance-induced and GRP78-dependant Akt activation, identifying a new mechanism through which resistance is formed (Lin, Wang, Liu, & Chen, 2011).
Research has categorized resistance mechanisms to cisplatin into alterations that involve steps preceding the binding of cisplatin to DNA, directly relate to DNA–cisplatin adducts, concerning the lethal signaling pathways elicited by DNA damage, and affecting molecular circuitries unrelated to cisplatin signals (Galluzzi et al., 2012).
Studies have also focused on the interaction of cisplatin with DNA and RNA, observing different binding patterns and stability between cis- and trans-platin complexes (Nafisi & Norouzi, 2009).
The pharmacokinetics and pharmacodynamics of cisplatin in head and neck squamous cell carcinoma have been evaluated, with findings supporting the consideration of alternative platinum drugs like oxaliplatin in clinical trials (Theile et al., 2012).
Wirkmechanismus
Target of Action
Cisplatin primarily targets DNA within the cell . It has a high affinity for the purine bases in DNA, particularly guanine . This makes it highly effective against rapidly proliferating cells, such as cancer cells .
Mode of Action
Cisplatin works by forming covalent bonds with the purine bases in DNA, creating intrastrand and interstrand cross-links . These cross-links distort the DNA structure, inhibiting DNA replication and transcription . This disruption of DNA function triggers apoptosis, or programmed cell death .
Biochemical Pathways
The formation of cisplatin-DNA adducts initiates several biochemical pathways. These include the activation of signal transduction pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC) . These pathways can lead to increased cisplatin cytotoxicity .
Pharmacokinetics
Cisplatin is administered intravenously and has a bioavailability of 100% . It exhibits biphasic clearance with a rapid initial phase and a prolonged second phase . The primary dose-limiting side effect of cisplatin is nephrotoxicity, or kidney damage . This is due to the renal accumulation and biotransformation of cisplatin .
Result of Action
The result of cisplatin’s action is the inhibition of cancer cell proliferation. By forming covalent bonds with DNA, cisplatin prevents DNA replication and transcription, leading to cell death . This makes cisplatin an effective treatment for various types of cancers, including sarcomas, some carcinomas (e.g., small cell lung cancer, and ovarian cancer), lymphomas, and germ cell tumors .
Action Environment
The efficacy and toxicity of cisplatin can be influenced by the cellular environment. For example, the presence of chloride ions in the cellular environment can affect cisplatin’s ability to form covalent bonds with DNA . Additionally, factors such as the cell’s detoxification capabilities (e.g., levels of glutathione and metallothionein) and DNA repair mechanisms can influence cisplatin’s effectiveness and the cell’s resistance to the drug .
Safety and Hazards
Zukünftige Richtungen
The clinical success of Cisplatin is limited due to severe side effects and intrinsic or acquired resistance to the treatment. Much effort has been put into the development of new platinum anticancer complexes . Some new platinum complexes and platinum drug formulations are undergoing clinical trials .
Eigenschaften
IUPAC Name |
azane;platinum(2+);dichloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZZYRPGZAFOLE-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.[Cl-].[Cl-].[Pt+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6N2Pt | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.